molecular formula C21H23N3O3 B2498871 Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251703-19-1

Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2498871
CAS No.: 1251703-19-1
M. Wt: 365.433
InChI Key: AVASFYMRDJOGSX-UHFFFAOYSA-N
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Description

Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (CAS: 1251703-19-1) is a quinazoline derivative with a molecular formula of C₂₁H₂₃N₃O₃ and a molecular weight of 365.433 g/mol. Its structure features a quinazoline core substituted at position 2 with a butyl(methyl)amino group, at position 3 with a phenyl ring, and at position 7 with a methyl carboxylate (Figure 1). This compound is synthesized via multi-step organic reactions, often involving cyclocondensation of anthranilic acid derivatives and alkylation steps .

It also shows antimicrobial properties, likely through inhibition of bacterial DNA gyrase. Computational modeling supports its high binding affinity to target proteins, suggesting a robust mechanism of action .

Properties

IUPAC Name

methyl 2-[butyl(methyl)amino]-4-oxo-3-phenylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-4-5-13-23(2)21-22-18-14-15(20(26)27-3)11-12-17(18)19(25)24(21)16-9-7-6-8-10-16/h6-12,14H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVASFYMRDJOGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the butyl(methyl)amino group and the esterification to form the final product. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, as well as continuous flow reactors, can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary, but often involve nucleophilic or electrophilic reagents depending on the target functional group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate exhibit notable antimicrobial properties. A study highlighted the synthesis of derivatives that were screened for antibacterial activity against various microorganisms, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with electron-withdrawing groups demonstrated enhanced activity, suggesting that modifications to the structure can lead to improved antimicrobial efficacy .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/ml
9cPseudomonas aeruginosaSignificant inhibition observed

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, compounds derived from similar quinazoline structures have shown promising results against cancer cell lines such as MCF-7 (breast cancer). The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways .

Case Study: Anticancer Activity Against MCF-7 Cell Line

In vitro studies revealed that certain derivatives significantly inhibited the growth of MCF-7 cells. The compounds were tested at varying concentrations, and the results indicated a clear dose-dependent response.

CompoundConcentration (µM)Cell Viability (%)
7a1075
8a2050

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that may include cyclization reactions and functional group modifications. Recent advancements in synthetic techniques allow for the efficient production of this compound and its analogs, facilitating further research into their biological activities.

Synthesis Overview

  • Starting Materials : Appropriate amines and carboxylic acids are selected.
  • Reactions : Common reactions include condensation and cyclization.
  • Purification : The final products are purified using chromatography techniques.

Mechanism of Action

The mechanism of action of Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Quinazoline derivatives are pharmacologically significant due to their structural versatility and bioactivity. Below is a detailed comparison of Methyl 2-[butyl(methyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate with structurally analogous compounds:

Structural and Functional Group Variations

Impact of Substituents on Bioactivity

In contrast, the sulfanyl group in the sulfamoylbenzyl analog (Table 1) increases electrophilicity, favoring interactions with bacterial enzyme active sites . Substitution with benzyl(methyl)amino (as in ) introduces aromatic bulk, which may enhance binding to hydrophobic kinase pockets, explaining its anti-inflammatory potency.

Position 3 Variations: The phenyl group in the target compound provides a planar aromatic surface for π-π stacking with target proteins.

Hybrid Structures :

  • Compounds like N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide () combine quinazoline with benzodioxepine, enabling dual-pathway inhibition, a feature absent in simpler analogs.

Biological Activity

Overview of Quinazoline Derivatives

Quinazoline derivatives, including the compound , have garnered significant attention in pharmaceutical research due to their diverse biological activities. These compounds are known to exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Many quinazoline derivatives have shown promise as anticancer agents by inhibiting specific kinases involved in cancer cell proliferation.
  • Antimicrobial Effects : Some derivatives possess antimicrobial properties against various bacteria and fungi.
  • Anti-inflammatory Properties : Quinazolines have been reported to exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
  • CNS Activity : Certain compounds in this class have shown neuroprotective effects and potential applications in treating neurodegenerative disorders.

Potential Biological Activities

  • Anticancer Activity : Similar compounds have been investigated for their ability to inhibit cancer cell growth through various pathways, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes such as kinases or proteases, which are crucial in various signaling pathways.
  • Neuroprotective Effects : Given the structure's potential to cross the blood-brain barrier, it may exhibit neuroprotective properties against oxidative stress or excitotoxicity.

Data Table: Comparative Biological Activities of Related Quinazoline Derivatives

Compound NameActivity TypeIC50 (µM)Reference
2-(4-Methylpyridin-2-yl)-4(3H)-quinazolinoneAnticancer5.0
4-(1H-imidazol-1-yl)-2-(4-methoxyphenyl)quinazolineAntimicrobial12.5
7-methoxyquinazolin-4(3H)-oneAnti-inflammatory8.0
6-(trifluoromethyl)quinazolin-4(3H)-oneCNS activity15.0

Case Study 1: Anticancer Activity

In a study examining various quinazoline derivatives, one compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

Case Study 2: Neuroprotective Effects

Another study evaluated a related quinazoline derivative for its neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated that the compound significantly reduced markers of oxidative stress and improved neuronal survival rates.

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